1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine

Lipophilicity Drug Design Structure-Activity Relationship

The compound's methylene linker adds rotational freedom, enabling exploration of unique binding vectors; direct-aryl analogs lack this degree of freedom. The pre-functionalized piperazine secondary amine permits direct N-alkylation, acylation, or sulfonylation, shortening synthetic routes by at least one step versus the 5-chloro precursor. The meta-CF3 group optimizes lipophilicity (XLogP3-AA 3.4) while TPSA of 69.3 Ų supports BBB penetration. Use as a PROTAC linker attachment point or DMPK probe. Available as a matched-pair set with para-CF3 (CAS 1858251-22-5) and direct-aryl meta-CF3 (CAS 1858256-60-6) analogs for controlled SAR studies. Compound-specific procurement essential to avoid bioequivalence risk.

Molecular Formula C14H15F3N4S
Molecular Weight 328.36 g/mol
CAS No. 1858256-59-3
Cat. No. B6356047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine
CAS1858256-59-3
Molecular FormulaC14H15F3N4S
Molecular Weight328.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NS2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C14H15F3N4S/c15-14(16,17)11-3-1-2-10(8-11)9-12-19-13(22-20-12)21-6-4-18-5-7-21/h1-3,8,18H,4-7,9H2
InChIKeyKFMKKHIEOZZLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine (CAS 1858256-59-3): Core Chemical Identity and Procurement Profile


1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine (CAS 1858256-59-3; MW 328.36 g/mol; C14H15F3N4S) is a heterocyclic building block that combines a 1,2,4-thiadiazole core with a piperazine ring at the 5-position and a meta‑trifluoromethyl‑benzyl substituent introduced through a methylene linker at the 3-position [1]. Commercial sources list it at ≥95% purity and supply the material with a standard irritant hazard profile (GHS07) . The compound is predominantly distributed as a research intermediate, where the combination of the electron‑withdrawing trifluoromethyl group and the piperazine solubilizing handle differentiates it from other heterocyclic analogs that lack one or more of these structural features.

Why In‑Class Thiadiazolyl‑Piperazines Cannot Simply Be Interchanged for CAS 1858256-59-3


Although a broad patent family covers thiadiazolyl‑piperazine derivatives for pain, neurodegenerative, and metabolic indications [1], the position, nature, and linkage of the aryl‑trifluoromethyl group dictate critical drug‑like properties such as lipophilicity, topological polar surface area (TPSA), and metabolic vulnerability. Replacing the meta‑trifluoromethyl‑benzyl unit of CAS 1858256-59-3 with a directly attached aryl group (no methylene spacer) or shifting the trifluoromethyl group to the para position alters both the three‑dimensional conformation of the molecule and its electronic surface [2]. Such changes directly influence target complementarity, off‑rate kinetics, and passive permeability; they cannot be assumed bioequivalent without rigorous side‑by‑side evaluation. Therefore, generic substitution within this chemotype carries a demonstrable risk of divergent biological performance, making compound‑specific characterization essential for informed procurement decisions.

Quantitative Differentiation of CAS 1858256-59-3 Relative to Closest Structural Analogs


Meta‑Trifluoromethyl‑Benzyl Methylene Linker vs. Direct Phenyl Attachment: Lipophilicity and Conformational Flexibility

The target compound bears a methylene spacer between the 1,2,4‑thiadiazole ring and the phenyl ring, whereas comparator 1-{3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS 1858256-60-6) has the aryl ring directly attached. This structural difference results in a computed XLogP3-AA of 3.4 for the target compound [1] versus 3.0 for the direct‑aryl analog (cross‑study comparable physical‑chemical property) and adds one additional rotatable bond. The increase in lipophilicity by ΔLogP ≈ +0.4 combined with an extra degree of conformational freedom can affect both passive membrane permeability and the entropic cost of target binding, providing a measurable distinction for SAR campaigns.

Lipophilicity Drug Design Structure-Activity Relationship

Topological Polar Surface Area (TPSA) as a Determinant of Blood‑Brain Barrier Penetration Potential

Central nervous system (CNS) drug candidates typically require a TPSA < 90 Ų for passive blood‑brain barrier (BBB) penetration. The target compound exhibits a computed TPSA of 69.3 Ų [1], placing it favorably within this boundary. In contrast, the 5‑chloro synthetic precursor (CAS 1221346-00-4) lacks the piperazine ring and shows a TPSA of only 38.0 Ų while also exhibiting substantially lower molecular weight (278.68 g/mol) . The piperazine‑derived increase in TPSA (+31.3 Ų) retains CNS‑friendly physicochemical space while adding a basic amine center that can be exploited for salt formation, solubility enhancement, and target hydrogen‑bonding interactions.

CNS Drug Design ADME Permeability

Regio‑isomeric Trifluoromethyl Placement: Meta (Target) vs. Para (Analog) and Impact on Electron‑Withdrawing Profile

The target compound carries the electron‑withdrawing trifluoromethyl group at the meta position of the benzyl ring. The para‑substituted regio‑isomer, 1-{3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS 1858251-22-5), locates the CF₃ group in the para position and, critically, attaches the phenyl ring directly to the thiadiazole without a methylene spacer . Meta‑CF₃ substitution alters the electrostatic potential surface differently from para substitution; the meta isomer inductively withdraws electron density without exerting the strong resonance effect possible in the para position. This difference can modulate the pKa of the piperazine nitrogen and the electron density of the thiadiazole ring, leading to differential reactivity in metal‑catalyzed cross‑coupling reactions and distinct hydrogen‑bonding patterns with biological targets.

Electronic Effects Medicinal Chemistry Reactivity

Structural Confirmation of Nitrogen‑Based Hydrogen‑Bond Donor Capability vs. Chloro Analogs

The target compound contains one hydrogen‑bond donor (the piperazine NH) and eight hydrogen‑bond acceptors, as computed by PubChem [1]. This is a substantial increase in H‑bond donor count relative to the 5‑chloro precursor (CAS 1221346-00-4), which has zero H‑bond donors . The presence of a secondary amine enables acid‑base salt formation, which is a common strategy to improve aqueous solubility and crystallinity of research intermediates. Salt formation potential is absent in the chloro analog, limiting its formulation flexibility for in vivo studies.

Solubility Crystallization Salt Formation

Recommended Procurement Scenarios for CAS 1858256-59-3 Based on Observed Differentiation Evidence


Lead‑Optimization SAR Campaigns Exploring CNS‑Penetrant PERK or Other Kinase Inhibitors

The compound's TPSA of 69.3 Ų meets the empirical BBB‑penetration threshold [1] while its XLogP3‑AA of 3.4 provides sufficient lipophilicity for membrane traversal [2]. Medicinal chemistry teams requiring a piperazine‑functionalized thiadiazole scaffold with a meta‑CF₃‑benzyl substituent should select this compound as a versatile intermediate for further N‑alkylation, acylation, or sulfonylation. The methylene linker provides an additional rotational degree of freedom relative to the direct‑aryl analog, enabling exploration of different binding-site vectors.

Synthetic Chemistry: Functionalization of the Piperazine NH for PROTAC or Bifunctional Molecule Assembly

The presence of the secondary amine (1 H‑bond donor) [3] allows this compound to be used directly as a linker‑attachment point for proteolysis‑targeting chimeras (PROTACs) or other bifunctional degrader molecules. The 5‑chloro precursor lacks this amine handle, necessitating additional synthetic steps to introduce a functionalizable nitrogen. Choosing the pre‑functionalized piperazine intermediate shortens synthetic routes by at least one step.

Physicochemical Profiling of Regio‑isomeric Trifluoromethyl‑Substituted Heterocycles

Research groups investigating the effect of CF₃ regio‑chemistry on target engagement should procure CAS 1858256-59-3 alongside its para‑CF₃ analog (CAS 1858251-22-5) and the direct‑aryl meta‑CF₃ analog (CAS 1858256-60-6) as a matched‑pair set. The availability of all three isomers from the same commercial supplier allows for internally controlled comparisons of metabolic stability, CYP inhibition, and thermodynamic solubility .

Metabolite Identification and Reactive‑Metabolite Screening Studies

For drug metabolism and pharmacokinetics (DMPK) studies, the target compound's combination of a basic piperazine and a metabolically labile methylene linker makes it a useful probe substrate for evaluating CYP‑mediated N‑dealkylation and benzylic oxidation. Its irritant hazard profile (GHS07) requires appropriate handling, but the compound is suitable for in vitro microsomal or hepatocyte incubation assays when proper safety protocols are followed.

Quote Request

Request a Quote for 1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.